1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the triazole ring.
Addition of the isopropyl group: This can be done through alkylation reactions.
Formation of the carboxamide group: This involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyphenyl or isopropyl groups can be replaced by other substituents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biology: The compound is used in biological assays to study its effects on various cellular pathways.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:
- 1-(2-ethoxyphenyl)-3-[1-methyl-5-(1-piperidinylsulfonyl)-3-indolyl
- 1-(2-ethoxyphenyl)piperazine Monohydrochloride
These compounds share similar structural features but differ in their substituents and biological activities
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-N-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-26-17-13-9-8-12-16(17)24-19(14(2)3)18(22-23-24)20(25)21-15-10-6-5-7-11-15/h5-14H,4H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIJDGHGCLEWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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